molecular formula C2H3N2O3- B1242929 Allophanate

Allophanate

Cat. No.: B1242929
M. Wt: 103.06 g/mol
InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Urea-1-carboxylate is an organic anion resulting from the deprotonation of the carboxy group of urea-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a urea-1-carboxylic acid.

Scientific Research Applications

Materials Science

Polyurethanes and Self-Healing Materials
Allophanate is often considered a byproduct in the synthesis of polyurethanes. However, recent research highlights its potential as a crosslinker in self-healing polyurethane networks. For instance, polybutadiene-derived allophanates have been utilized to create self-healing materials that can autonomously repair damage, enhancing their durability and lifespan in applications ranging from coatings to structural components .

Coatings and Adhesives
Modified polyurethanes containing allophanates are employed in various industrial applications, including coatings and adhesives. These materials exhibit improved mechanical properties and resistance to environmental degradation, making them suitable for high-performance applications in automotive and construction industries . A hierarchical fractal-structured this compound-derived network has been identified as beneficial for creating robust polyurethane systems that can withstand harsh conditions .

Agricultural Applications

Fertilizers
Potassium this compound is increasingly recognized for its role in enhancing nitrogen efficiency in fertilizers. Approximately 20% of potassium this compound is utilized in agricultural applications, where it acts as a nitrogen stabilizer, reducing nitrogen leaching into groundwater by about 25% . This property not only boosts crop yields but also supports sustainable farming practices by minimizing environmental impact.

Soil Conditioners
The compound serves as an effective soil conditioner, improving soil health and fertility. Its ability to stabilize nitrogen makes it a valuable component in modern fertilizers, particularly as global food demand rises alongside environmental concerns regarding fertilizer runoff .

Biochemical Applications

Enzymatic Reactions
this compound hydrolase is an enzyme that catalyzes the hydrolysis of this compound into ammonium and carbon dioxide. This process is vital for organisms utilizing urea as a nitrogen source. The enzyme has implications for agricultural practices by facilitating the breakdown of urea-based fertilizers into usable forms for plants . Additionally, it plays a role in various biochemical pathways, including those involved in herbicide degradation .

Case Studies

Application Area Case Study Description Findings/Results
Self-Healing MaterialsResearch on polybutadiene-derived allophanatesDemonstrated effective self-repair mechanisms under stress conditions
Agricultural FertilizersMarket analysis of potassium this compound usageHighlighted significant reductions in nitrogen leaching and improved crop yields
Enzymatic HydrolysisStudy of this compound hydrolase structure and functionProvided insights into the enzyme's catalytic mechanism and its role in nitrogen metabolism

Chemical Reactions Analysis

Hydrolysis via Allophanate Hydrolase (AH)

This compound hydrolase catalyzes the hydrolysis of this compound into ammonium (NH₄⁺) and carbon dioxide (CO₂). This reaction is central to nitrogen metabolism in organisms like Kluyveromyces lactis and Granulibacter bethesdensis .

Mechanism :

  • N-domain activity : Cleaves this compound into N-carboxycarbamate .

  • C-domain activity : Decarboxylates N-carboxycarbamate to CO₂ and NH₄⁺ via a novel decarboxylation mechanism involving a conserved Ser-His-Asp catalytic triad .

Key Features :

  • Requires dimerization for optimal enzymatic activity .

  • Operates in urea utilization pathways and s-triazine herbicide degradation .

Reaction Conditions and Kinetics

ParameterValue/RangeSource
Temperature100–200°C
Rate Constant (k)4–7 × 10⁻⁵ L·mol⁻¹·s⁻¹
Equilibrium ReversibilityReverts to urethane >150°C

Pathways :

  • Formation :
    Urethane IsocyanateThis compound\text{Urethane Isocyanate}\rightarrow \text{this compound}
    Favored by excess isocyanate and elevated temperatures .

  • Degradation :
    Allophanates dissociate under heat or in polar solvents (e.g., DMSO) .

Experimental Evidence :

  • NMR and MALDI-TOF analyses confirm this compound as the primary product in reactions between diurethanes (OMO) and isocyanates (MDI/tIPDI) .

  • <10% this compound yield after 1 hour at 170–200°C in OMO + MDI systems .

Environmental Transformations

This compound is a degradation intermediate in:

  • Herbicide breakdown : Emerges in soil bacterial pathways for s-triazine herbicides like atrazine .

  • Thiophanate-methyl metabolism : Converted via hydrolysis in agrochemical degradation pathways .

Active Site Architecture (AH Enzymes)

  • N-domain : Shares homology with amidase signature (AS) family enzymes, utilizing a Ser-cis-Ser-Lys catalytic motif .

  • C-domain : Unique hydrophobic pocket stabilizes N-carboxycarbamate for decarboxylation .

Thermodynamic Stability :

  • Aromatic allophanates exhibit lower thermal stability compared to aliphatic derivatives, dissociating at 165–210°C .

Comparative Reaction Analysis

FeatureOMO + MDI ReactionOMO + tIPDI Reaction
This compound Yield ~10% after 1 hour at 170°C<10% even at 200°C
Byproducts Monourethanes (via dissociation)Grafted diurethanes (this compound linkages)
Solvent Sensitivity Rapid secondary reactions in DMSOSlower kinetics in non-polar media

Stability and Functional Reversibility

  • Thermal Reversion : this compound bonds revert to urethane and isocyanate above 150°C, limiting their use in high-temperature applications .

  • Solvent Effects : Polar solvents like DMSO accelerate dissociation and side reactions (e.g., isocyanurate formation) .

This synthesis of biochemical, industrial, and environmental data underscores the dual role of this compound as a metabolic intermediate and a reactive polymer crosslinker. Its behavior is tightly regulated by temperature, solvent polarity, and catalytic architecture, with implications for biotechnology and materials science.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing allophanate structures, and how should they be applied?

  • Methodological Answer : this compound characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to identify urethane and this compound group ratios, Fourier-transform infrared (FTIR) spectroscopy to detect N-H and C=O stretching bands, and gel permeation chromatography (GPC) for molecular weight distribution. For reproducibility, ensure calibration with reference compounds and document solvent effects on spectral resolution. Include raw spectral data in supplementary materials to enable peer validation .

Q. How should synthesis protocols for this compound-containing polymers be designed to ensure reproducibility?

  • Methodological Answer : Specify reaction conditions (temperature, catalyst type, and molar ratios of isocyanate to hydroxyl groups) and purification steps (e.g., solvent removal under reduced pressure). Use kinetic studies (e.g., in-situ FTIR) to monitor reaction progress. For example, highlights a polyisocyanate composition with ≤1 wt% monomeric di-isocyanate and an NCO value of 0.1–15%, requiring precise stoichiometric control .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for allophanates be systematically resolved?

  • Methodological Answer : Conduct comparative studies using identical analytical methods (e.g., thermogravimetric analysis at 10°C/min under nitrogen). Evaluate variables such as sample purity, crosslinking density, and humidity. Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies. Reference ’s principles on identifying principal contradictions in data to isolate confounding variables .

Q. What experimental strategies optimize the ratio of this compound to urethane groups in polyurethane networks?

  • Methodological Answer : Vary catalyst concentration (e.g., dibutyltin dilaurate) and reaction time to favor this compound formation. Use in-situ spectroscopic monitoring to track group ratios. specifies a target this compound-to-urethane ratio of 0.05–100, achievable by adjusting isocyanate excess and thermal treatment .

Q. How can computational models predict this compound formation kinetics in complex polymer systems?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways or kinetic Monte Carlo simulations to predict network formation. Validate models against experimental data (e.g., FTIR peak integration). Ensure transparency by sharing code and input parameters in repositories like Zenodo .

Q. Table: Key Research Findings on this compound-Containing Compositions

PropertyMethodConditions/ResultsReference
This compound/Urethane Ratio¹H NMR0.05–100 (dependent on catalyst)
NCO ContentTitration (ASTM D2572)0.1–15%
Thermal StabilityTGA (10°C/min, N₂ atmosphere)Decomposition onset: 200–250°C
Crosslinking DensitySwelling Experiments (ASTM D2765)Solvent: Toluene, 24h equilibrium

Properties

Molecular Formula

C2H3N2O3-

Molecular Weight

103.06 g/mol

IUPAC Name

N-carbamoylcarbamate

InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1

InChI Key

AVWRKZWQTYIKIY-UHFFFAOYSA-M

SMILES

C(=O)(N)NC(=O)[O-]

Canonical SMILES

C(=O)(N)NC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Allophanate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Allophanate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Allophanate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Allophanate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Allophanate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Allophanate

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